
1-Boc-2,3-dimethyl-5-nitro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-2,3-dimethyl-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, two methyl groups at positions 2 and 3, and a nitro group at position 5 on the indole ring.
Métodos De Preparación
The synthesis of 1-Boc-2,3-dimethyl-5-nitro-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dimethylindole.
Nitration: The 2,3-dimethylindole undergoes nitration to introduce the nitro group at position 5. This is usually achieved using a mixture of nitric acid and sulfuric acid under controlled conditions.
Protection: The resulting 2,3-dimethyl-5-nitroindole is then protected with a tert-butoxycarbonyl (Boc) group. This step involves the reaction of the indole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Análisis De Reacciones Químicas
1-Boc-2,3-dimethyl-5-nitro-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents and conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Aplicaciones Científicas De Investigación
1-Boc-2,3-dimethyl-5-nitro-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer cells and microbial infections.
Biological Studies: It serves as a probe in biological studies to investigate the role of indole derivatives in cellular processes and their interactions with biological targets.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-Boc-2,3-dimethyl-5-nitro-1H-indole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the nitro group can facilitate interactions with biological molecules, leading to various biological responses.
Comparación Con Compuestos Similares
1-Boc-2,3-dimethyl-5-nitro-1H-indole can be compared with other indole derivatives, such as:
2,3-Dimethylindole: Lacks the nitro and Boc groups, making it less reactive in certain chemical reactions.
5-Nitroindole: Contains the nitro group but lacks the Boc and methyl groups, affecting its chemical properties and reactivity.
1-Boc-5-nitroindole: Similar to this compound but lacks the methyl groups, which can influence its steric and electronic properties.
The unique combination of the Boc protecting group, nitro group, and methyl groups in this compound contributes to its distinct chemical behavior and applications.
Propiedades
Fórmula molecular |
C15H18N2O4 |
|---|---|
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
tert-butyl 2,3-dimethyl-5-nitroindole-1-carboxylate |
InChI |
InChI=1S/C15H18N2O4/c1-9-10(2)16(14(18)21-15(3,4)5)13-7-6-11(17(19)20)8-12(9)13/h6-8H,1-5H3 |
Clave InChI |
SOUVTWNAINNKGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


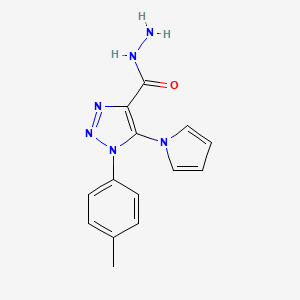
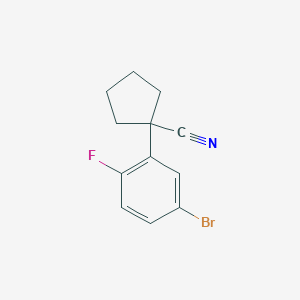
![2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11714807.png)
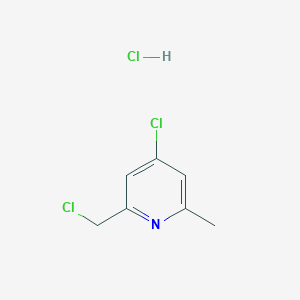
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11714822.png)
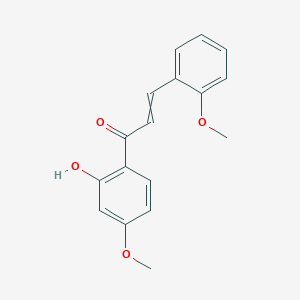
![2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol](/img/structure/B11714831.png)
![N-hydroxy-1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboximidamide](/img/structure/B11714839.png)
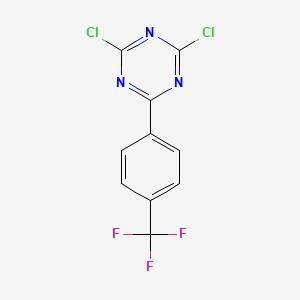
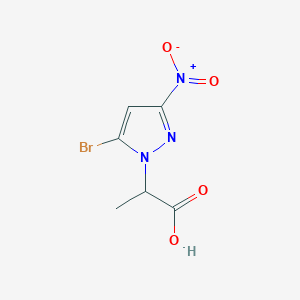
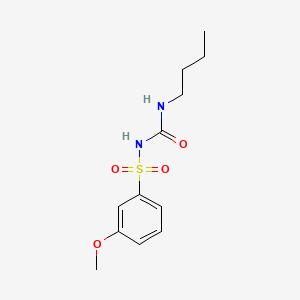

![1-benzyl-9H-pyrido[3,4-b]indole](/img/structure/B11714863.png)
![Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B11714864.png)
